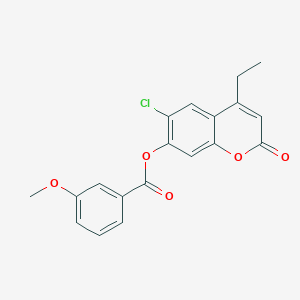

![molecular formula C19H17F2N9OS B4626136 2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626136.png)

2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Übersicht

Beschreibung

The compound belongs to a broader class of chemicals known for their complex structures and potential biological activities. These structures often involve multiple heterocyclic rings, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which can exhibit a wide range of chemical and physical properties and are of interest for their potential use in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of such compounds typically involves multi-step reactions, starting from simple precursors to achieve the desired complex structures. For example, the synthesis of related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines can be achieved through condensation reactions, cyclization, and functional group transformations. These processes require precise control of reaction conditions to ensure high purity and yield of the final product (Davoodnia et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings. X-ray crystallography and NMR spectroscopy are commonly used techniques for the structural characterization of these molecules, providing detailed information about their geometric and electronic structures. The molecular structure analysis aids in understanding the compound's reactivity and interaction with biological targets (Elotmani et al., 2002).

Chemical Reactions and Properties

Compounds of this class can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, which can modify their chemical properties for specific applications. Their reactivity is largely influenced by the electronic and steric effects of the substituents attached to the heterocyclic frameworks (Abdelhamid et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, solubility, and crystallinity, are crucial for their application in drug formulation and material science. These properties are determined by the compound's molecular structure and can be tailored through chemical modifications to meet specific requirements (Youssef et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's behavior in chemical reactions and its interactions with biological systems. Understanding these properties is essential for the development of pharmaceutical agents and materials with desired functionalities (Dolzhenko et al., 2009).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine and related heterocycles exhibit significant antimicrobial properties. Compounds synthesized from thiophene-based heterocycles, including pyrazole, pyridine, and triazolo[1,5-a]pyrimidine, have shown potent antibacterial and antifungal activities, outperforming standard drugs like Amphotericin B against certain strains of fungi Mabkhot et al., 2016. Another study highlighted the synthesis of 5-Arylthiazoles and Triazolino[4,3-a]pyrimidines as antimicrobial agents with significant efficacy against gram-positive and gram-negative bacteria Abdelhamid et al., 2007.

Anti-inflammatory and Analgesic Effects

Heterocyclic compounds within this family have also been evaluated for their anti-inflammatory and analgesic effects. Notably, certain pyrazolo[1,5-a]pyrimidine derivatives were found to exhibit excellent analgesic activity, comparable to indomethacin, a reference drug, suggesting their potential as non-steroidal anti-inflammatory drugs Shaaban et al., 2008.

Insecticidal Applications

The synthesis of new heterocycles incorporating a thiadiazole moiety, including pyrazolo[1,5-a]pyrimidine, has shown promising insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. These findings suggest the potential of such compounds in agricultural applications to protect crops from pests Fadda et al., 2017.

Potential for Kinase Inhibition and Neurodegenerative Disease Treatment

Some derivatives, specifically within the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine family, have been investigated for their role as kinase inhibitors, showing potential in the treatment of diseases like cancer through the inhibition of specific cellular signaling pathways Shaaban et al., 2011. Additionally, certain compounds have been identified as potent and selective antagonists for the A2A adenosine receptor, indicating their potential application in treating neurodegenerative disorders such as Parkinson's disease Baraldi et al., 1996.

Eigenschaften

IUPAC Name |

4-[[5-[2-(difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N9OS/c1-3-29-17(11-6-4-5-7-13(11)31-18(20)21)25-26-19(29)32-9-14-24-16-12-8-23-28(2)15(12)22-10-30(16)27-14/h4-8,10,18H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQUYYWIXFCDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=NN3C=NC4=C(C3=N2)C=NN4C)C5=CC=CC=C5OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N9OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

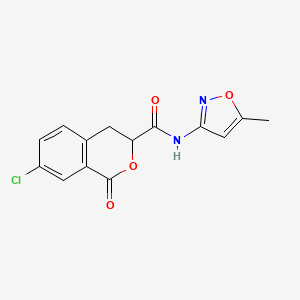

![3-(4-methoxyphenyl)-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B4626053.png)

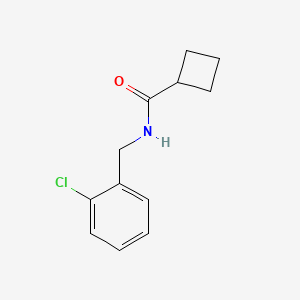

![1-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4626067.png)

![3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4626078.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)

![methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4626117.png)

![1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4626119.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)

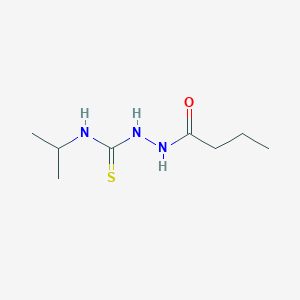

![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)

![1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)

![1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626164.png)